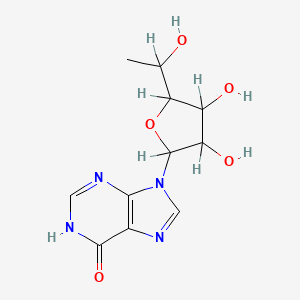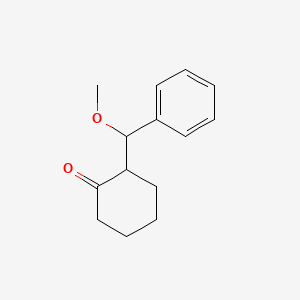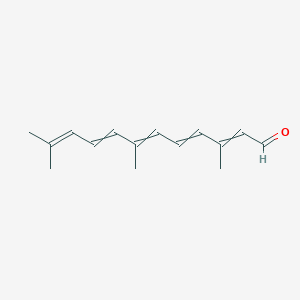
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a seven-membered ring containing phosphorus, sulfur, and oxygen atoms, which contribute to its distinctive reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione typically involves the reaction of dimethylphosphite with sulfur-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, which provide a suitable medium for the reaction to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, leading to the formation of various phosphorothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
科学研究应用
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and phosphorus atoms play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are often related to redox reactions and nucleophilic substitution processes.
相似化合物的比较
Similar Compounds
- 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-sulfide
- 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-oxide
Uniqueness
4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione stands out due to its unique combination of sulfur and phosphorus atoms within a seven-membered ring structure. This configuration imparts distinct reactivity and stability, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
85557-00-2 |
|---|---|
分子式 |
C6H13O2PS2 |
分子量 |
212.3 g/mol |
IUPAC 名称 |
4,7-dimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphepane |
InChI |
InChI=1S/C6H13O2PS2/c1-5-3-4-6(2)8-9(10,11)7-5/h5-6H,3-4H2,1-2H3,(H,10,11) |
InChI 键 |
BZKRWPMSTDRWRB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(OP(=S)(O1)S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


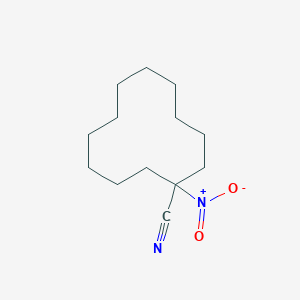
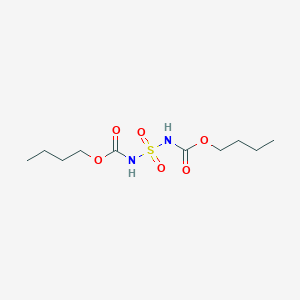
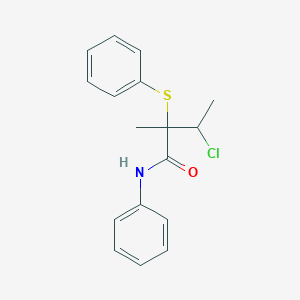
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
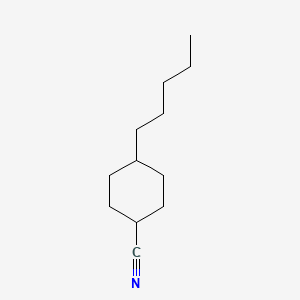
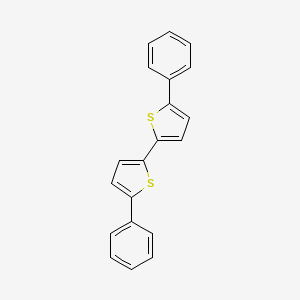
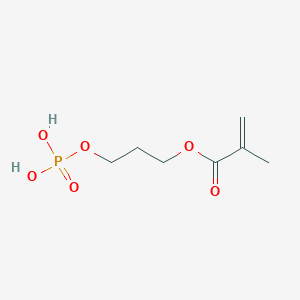
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
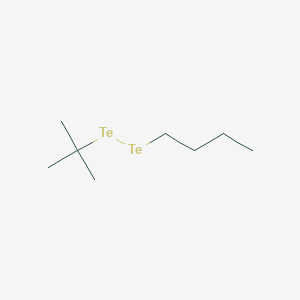
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
